molecular formula C24H26ClN3O4 B2990967 ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1251683-39-2

ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

Cat. No.: B2990967
CAS No.: 1251683-39-2
M. Wt: 455.94
InChI Key: DLGHZKBNNVXMPS-UHFFFAOYSA-N
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Description

Ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a synthetic benzodiazepine derivative featuring a 1,5-benzodiazepin-4-one core substituted with a 2-chloro-3-methylphenylacetamide moiety and an ethyl acetate side chain. The compound’s structure integrates a fused diazepine ring system, which is critical for its conformational flexibility and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-[1-[2-(2-chloro-3-methylanilino)-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4/c1-5-32-23(31)12-17-11-22(30)28(20-10-16(4)15(3)9-19(20)26-17)13-21(29)27-18-8-6-7-14(2)24(18)25/h6-11,26H,5,12-13H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGHZKBNNVXMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(C2=C(N1)C=C(C(=C2)C)C)CC(=O)NC3=CC=CC(=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a complex compound belonging to the benzodiazepine class, recognized for its diverse biological activities including anticancer and antimicrobial properties. This article synthesizes available research findings regarding its biological activity, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzodiazepine core with various substituents that enhance its biological activity. The presence of a chloro group and a dimethyl group on the benzodiazepine ring contributes to its pharmacological profile.

Anticancer Activity

In Vitro Studies
Research has shown that derivatives of benzodiazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating 1,5-benzodiazepin-2(3H)-ones, several compounds demonstrated low cytotoxicity compared to curcumin against human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines, indicating potential for neuroprotective applications under oxidative stress conditions .

Case Study: Compound Efficacy
One notable study reported that similar benzodiazepine derivatives exhibited IC50 values ranging from 45 nM to 99 nM against MCF-7 and HCT-116 cells. The compound's mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of 2,3-dihydro-1,5-benzodiazepine derivatives were synthesized and tested against various bacterial strains. The results indicated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria with varying degrees of efficacy .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • CDK Inhibition : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Oxidative Stress Response : Similar compounds have demonstrated the ability to reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cell lines under oxidative stress conditions .

Data Summary

Activity Cell Line/Organism IC50 Value Mechanism
AnticancerMCF-745 nMCDK2 inhibition
AnticancerHCT-1166 nMApoptosis induction
AntimicrobialMRSANot specifiedBacterial growth inhibition
NeuroprotectionSH-SY5YNot specifiedROS reduction

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Drivers: The 2-chloro-3-methylphenylacetamide group and benzodiazepinone core are essential for bioactivity.
  • Activity Cliffs: Minor substituent changes (e.g., halogen swap) drastically alter potency, necessitating careful optimization .
  • Metabolic Stability : Ester hydrolysis limits half-life, suggesting prodrug strategies or alternative substituents for sustained action .

This comparative analysis underscores the interplay between structural features, bioactivity, and pharmacokinetics, providing a roadmap for rational design of improved analogs.

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